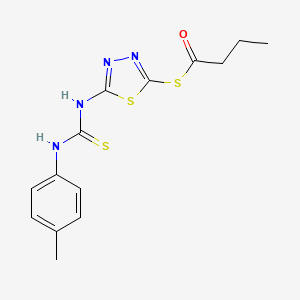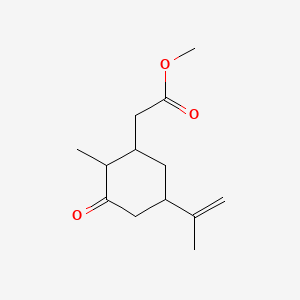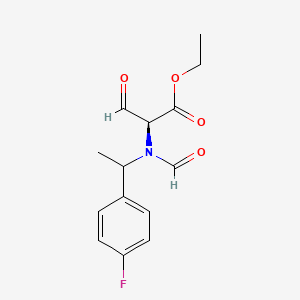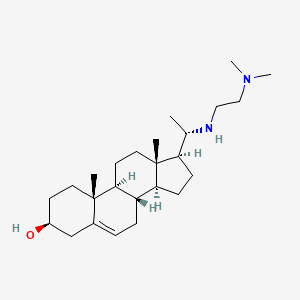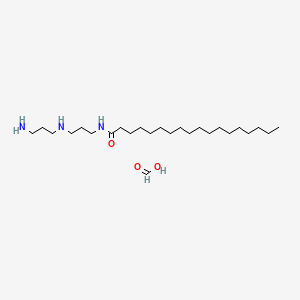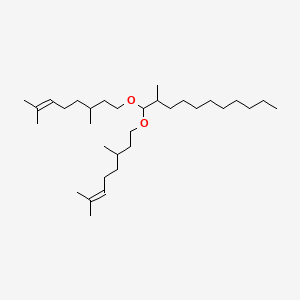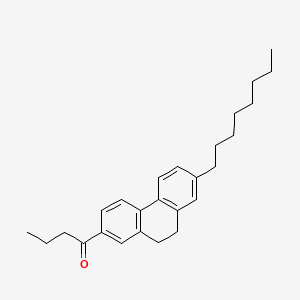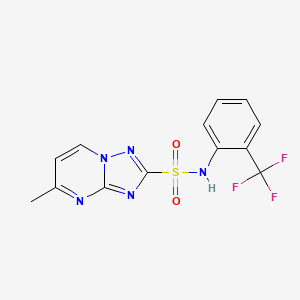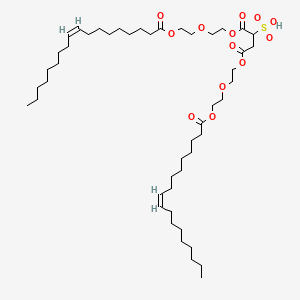
(Z,Z)-1,4-Bis(2-(2-((1-oxooctadec-9-enyl)oxy)ethoxy)ethyl) 2-sulphosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z,Z)-1,4-Bis(2-(2-((1-oxooctadec-9-enyl)oxy)ethoxy)ethyl) 2-sulphosuccinate is a complex organic compound with a unique structure It is characterized by the presence of multiple ether and ester linkages, as well as a sulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-1,4-Bis(2-(2-((1-oxooctadec-9-enyl)oxy)ethoxy)ethyl) 2-sulphosuccinate typically involves multiple steps:
Esterification: The initial step involves the esterification of octadec-9-enoic acid with ethylene glycol to form the intermediate ester.
Etherification: The intermediate ester undergoes etherification with ethylene oxide to introduce the ether linkages.
Sulfonation: The final step involves the sulfonation of the etherified product to introduce the sulfonate group.
These reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous processing techniques. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. Additionally, purification steps such as distillation and crystallization are employed to remove impurities and obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(Z,Z)-1,4-Bis(2-(2-((1-oxooctadec-9-enyl)oxy)ethoxy)ethyl) 2-sulphosuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product. Conditions vary based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
(Z,Z)-1,4-Bis(2-(2-((1-oxooctadec-9-enyl)oxy)ethoxy)ethyl) 2-sulphosuccinate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological membranes and proteins. Its amphiphilic nature makes it useful in the study of lipid bilayers and membrane dynamics.
Medicine: The compound is investigated for its potential therapeutic applications, including its ability to interact with specific molecular targets. It may have applications in drug delivery systems due to its solubility properties.
Industry: In industrial applications, the compound is used as a surfactant or emulsifier. Its ability to stabilize emulsions makes it valuable in the formulation of various products, including cosmetics and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (Z,Z)-1,4-Bis(2-(2-((1-oxooctadec-9-enyl)oxy)ethoxy)ethyl) 2-sulphosuccinate involves its interaction with molecular targets such as proteins and lipids. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane properties and affecting membrane-bound proteins. Additionally, the sulfonate group may interact with specific receptors or enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(12-hydroxy-octadecanoyloxy)ethane: This compound shares a similar structure but lacks the sulfonate group, making it less amphiphilic.
1,4-Bis(2-(2-(octadecyloxy)ethoxy)ethyl) 2-sulphosuccinate: This compound has a similar backbone but different alkyl chain lengths, affecting its physical and chemical properties.
Uniqueness
(Z,Z)-1,4-Bis(2-(2-((1-oxooctadec-9-enyl)oxy)ethoxy)ethyl) 2-sulphosuccinate is unique due to its specific combination of ether, ester, and sulfonate groups. This combination imparts distinct amphiphilic properties, making it valuable in various applications where both hydrophilic and hydrophobic interactions are important.
Propiedades
Número CAS |
94070-91-4 |
|---|---|
Fórmula molecular |
C48H86O13S |
Peso molecular |
903.3 g/mol |
Nombre IUPAC |
1,4-bis[2-[2-[(Z)-octadec-9-enoyl]oxyethoxy]ethoxy]-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C48H86O13S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-45(49)58-39-35-56-37-41-60-47(51)43-44(62(53,54)55)48(52)61-42-38-57-36-40-59-46(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,44H,3-16,21-43H2,1-2H3,(H,53,54,55)/b19-17-,20-18- |
Clave InChI |
STPSCPHONDDULV-CLFAGFIQSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCOCCOC(=O)CC(C(=O)OCCOCCOC(=O)CCCCCCC/C=C\CCCCCCCC)S(=O)(=O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCCOC(=O)CC(C(=O)OCCOCCOC(=O)CCCCCCCC=CCCCCCCCC)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate](/img/structure/B12685242.png)
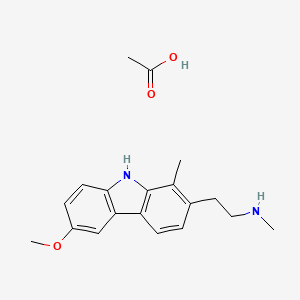
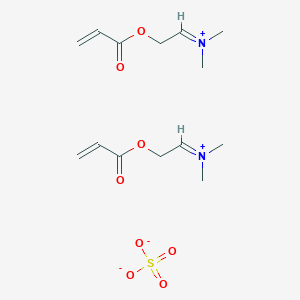
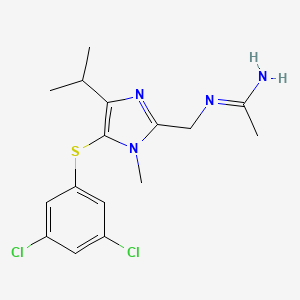
![2-[Bis(2-hydroxyethyl)amino]ethanol;2,6-dimethyltetracyclo[8.4.0.01,4.05,8]tetradeca-4,8,10,12-tetraene-9-sulfonic acid](/img/structure/B12685281.png)
